![molecular formula C21H22N4O3 B15081168 N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081168.png)
N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide is a chemical compound that belongs to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the carboxylic acid group: This step involves the oxidation of the pyrazole ring using oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of the hydrazide: The carboxylic acid derivative is then reacted with hydrazine or a hydrazine derivative to form the hydrazide.
Condensation with an aldehyde or ketone: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, acylating agents.
Condensation reagents: Aldehydes, ketones, carboxylic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines or amines.
科学研究应用
5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects, or it may interact with DNA or RNA, leading to antimicrobial or anti-cancer effects.
相似化合物的比较
Similar Compounds
- 5-(4-Ethoxyphenyl)-2H-pyrazole-3-carboxylic acid hydrazide
- 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid hydrazide
- 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-methoxyphenyl)-ethylidene)hydrazide
Uniqueness
5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (1-(4-ethoxyphenyl)-ethylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C21H22N4O3 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-18-11-5-15(6-12-18)14(2)22-25-21(26)20-13-19(23-24-20)16-7-9-17(27-3)10-8-16/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-14+ |
InChI 键 |
SSCZVJRSVZVJEI-HYARGMPZSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC)/C |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


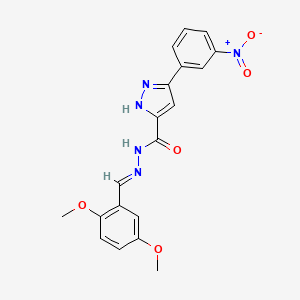
![2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B15081098.png)
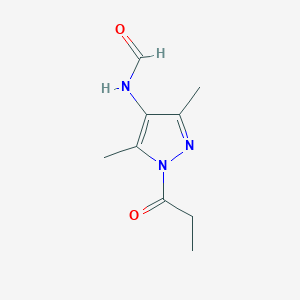
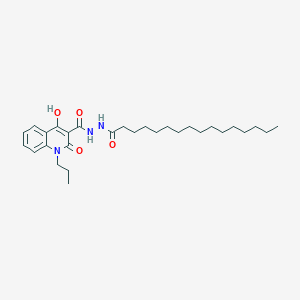
![4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15081112.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15081113.png)
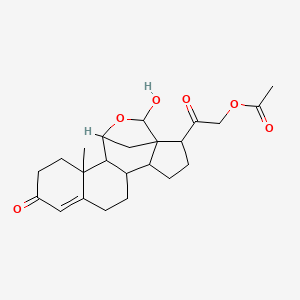
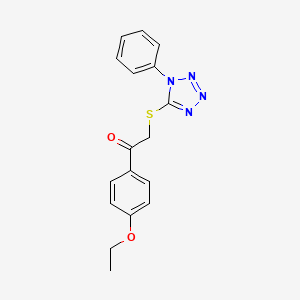



![2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide](/img/structure/B15081159.png)
![5-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081165.png)
![4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B15081180.png)
